Rhamnocitrin: A Technical Guide to its Natural Sources, Discovery, and Biological Interactions
Rhamnocitrin: A Technical Guide to its Natural Sources, Discovery, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhamnocitrin, a 7-O-methylated flavonol, is a naturally occurring flavonoid found in a variety of plant species. This technical guide provides an in-depth overview of rhamnocitrin, focusing on its natural sources, historical discovery, and the molecular pathways it modulates. Detailed experimental protocols for its extraction and isolation are provided, alongside quantitative data on its occurrence. Furthermore, this guide visualizes key signaling pathways influenced by rhamnocitrin, offering a valuable resource for researchers in pharmacology, natural product chemistry, and drug development.
Introduction
Rhamnocitrin (3,4',5-trihydroxy-7-methoxyflavone) is a monomethoxyflavone derived from the methylation of kaempferol at the 7-hydroxyl group.[1] As a member of the flavonol subclass of flavonoids, it shares a common 3-hydroxy-4-keto-2-phenyl-chromene backbone. Flavonoids, as a class of plant secondary metabolites, have garnered significant interest for their diverse pharmacological activities. Rhamnocitrin, in particular, has been reported to possess anti-inflammatory, antioxidant, and neuroprotective properties, making it a compound of interest for further investigation and potential therapeutic application.[2]
Discovery and Historical Context
The discovery of flavonoids dates back to the 1930s when Hungarian scientist Dr. Albert Szent-Györgyi identified a substance from citrus peel, which he initially named "vitamin P," that could reduce capillary permeability and fragility.[3][4] This substance was later identified as a mixture of flavonoids. While the specific discovery of rhamnocitrin is not as prominently documented, the broader exploration of plant constituents led to the identification and characterization of numerous flavonoid structures, including kaempferol and its derivatives. Rhamnocitrin is structurally a 7-methyl ether of kaempferol.[1]
Natural Sources of Rhamnocitrin
Rhamnocitrin is distributed across various plant families. While quantitative data for rhamnocitrin content is not extensively available for all sources, several plants have been identified as containing this flavonol.
| Plant Species | Family | Plant Part(s) | Reference(s) |
| Tetracera alnifolia | Dilleniaceae | Leaves and Stem | [5] |
| Prunus padus var. seoulensis | Rosaceae | Leaves | [6] |
| Populus szechuanica | Salicaceae | Not specified | [7] |
| Alpinia tonkinensis | Zingiberaceae | Not specified | [7] |
| Rhamnus alaternus | Rhamnaceae | Not specified | [8] |
| Rhamnus disperma | Rhamnaceae | Roots | |
| Syzygium aromaticum (Clove) | Myrtaceae | Flower buds | [9][10] |
| Melissa officinalis (Lemon Balm) | Lamiaceae | Leaves | [9][10] |
Note: The concentration of rhamnocitrin can vary significantly based on the plant's growing conditions, harvesting time, and the specific part of the plant being analyzed.
Biosynthesis of Rhamnocitrin
Rhamnocitrin biosynthesis follows the general flavonoid pathway, starting from the amino acid phenylalanine. The final step in the formation of rhamnocitrin is the O-methylation of kaempferol at the 7-hydroxyl position. This reaction is catalyzed by a specific class of enzymes known as O-methyltransferases (OMTs).
Biosynthesis of Rhamnocitrin from Phenylalanine.
Several flavonoid 7-O-methyltransferases have been identified and characterized from various plant species, and some have been shown to effectively catalyze the conversion of kaempferol to rhamnocitrin.[3][11][12] For instance, a flavonoid O-methyltransferase from Perilla frutescens (PfOMT3) has been shown to regiospecifically transfer a methyl group to the 7-OH of flavonoids, including kaempferol, to produce rhamnocitrin.[3]
Experimental Protocols: Extraction and Isolation
The isolation of rhamnocitrin from plant material typically involves extraction with a suitable solvent followed by chromatographic purification. Below are examples of protocols that can be adapted for the isolation of rhamnocitrin.
General Extraction of Flavonoids from Plant Material
This protocol provides a general procedure for the extraction of flavonoids, which can be the first step in isolating rhamnocitrin.
Materials:
-
Dried and powdered plant material
-
Methanol or ethanol (80-95%)
-
Rotary evaporator
-
Filter paper
Procedure:
-
Macerate the dried and powdered plant material in 80-95% methanol or ethanol at room temperature for 24-48 hours. The solvent-to-sample ratio is typically 10:1 (v/w).
-
Filter the extract through filter paper to remove solid plant material.
-
Repeat the extraction process with the plant residue to ensure complete extraction of flavonoids.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
Isolation of Rhamnocitrin 3-Sulphate from Tetracera alnifolia[5]
This protocol details a specific method for isolating a sulfated derivative of rhamnocitrin.
Materials:
-
Dried and powdered leaves and stem of Tetracera alnifolia (25 g)
-
Deionized water (300 mL)
-
Whatman No. 40 filter paper
-
Vacuum evaporator
Procedure:
-
Boil 25 g of the dried, powdered plant material in 300 mL of water for 30 minutes with shaking.[5]
-
Filter the resulting solution through Whatman No. 40 filter paper.[5]
-
Concentrate the filtrate to dryness under vacuum at 40°C to yield a crude extract rich in rhamnocitrin 3-sulphate.[5]
-
Crystallize the pure rhamnocitrin 3-sulphate from the crude extract in water. This method yielded approximately 250 mg of pure compound, which corresponds to a 1% w/w yield from the dried plant material.[5]
Chromatographic Purification of Rhamnocitrin (Aglycone)
The following is a general workflow for the purification of rhamnocitrin from a crude flavonoid extract using column chromatography.
General Workflow for Rhamnocitrin Purification.
Procedure:
-
Subject the crude extract to column chromatography on a silica gel column.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate or chloroform.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing rhamnocitrin (visualized under UV light and/or with a suitable staining reagent).
-
Combine the fractions rich in rhamnocitrin and concentrate them.
-
For higher purity, the combined fractions can be subjected to further chromatographic steps, such as Sephadex LH-20 column chromatography or preparative high-performance liquid chromatography (HPLC).
Signaling Pathways Modulated by Rhamnocitrin
Rhamnocitrin has been shown to exert its biological effects by modulating several key intracellular signaling pathways, particularly those involved in inflammation and oxidative stress.
Inhibition of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Rhamnocitrin has been demonstrated to inhibit the activation of this pathway.
Rhamnocitrin inhibits the NF-κB signaling pathway.
Modulation of the MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs) are involved in cellular responses to a variety of stimuli and play a critical role in inflammation and apoptosis. Rhamnocitrin has been shown to modulate the activity of MAPKs such as ERK and p38.[13]
Rhamnocitrin modulates the MAPK signaling pathway.
Conclusion
Rhamnocitrin is a promising natural flavonol with a range of biological activities that warrant further investigation. This technical guide has provided a comprehensive overview of its natural sources, discovery, biosynthesis, and molecular mechanisms of action. The detailed protocols and pathway diagrams serve as a valuable resource for researchers aiming to explore the therapeutic potential of rhamnocitrin. Future research should focus on expanding the quantitative analysis of rhamnocitrin in a wider array of plant species, optimizing isolation protocols, and further elucidating its complex interactions with cellular signaling pathways to unlock its full therapeutic potential.
References
- 1. Characterization of a Flavonoid 3’/5’/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Variation in Phenolic Compounds Content and Antioxidant Activity of Different Plant Organs from Rumex crispus L. and Rumex obtusifolius L. at Different Growth Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering of flavonoid O-methyltransferase for a novel regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. article.sapub.org [article.sapub.org]
- 6. Rhamnocitrin isolated from Prunus padus var. seoulensis: A potent and selective reversible inhibitor of human monoamine oxidase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rhamnocitrin | C16H12O6 | CID 5320946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Rhamnusalaternus Plant: Extraction of Bioactive Fractions and Evaluation of Their Pharmacological and Phytochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Showing Compound Rhamnocitrin (FDB006019) - FooDB [foodb.ca]
- 10. Human Metabolome Database: Showing metabocard for Rhamnocitrin (HMDB0257193) [hmdb.ca]
- 11. Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regiospecific flavonoid 7-O-methylation with Streptomyces avermitilis O-methyltransferase expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
